[2-(Phenylsulfanyl)phenyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-phenylsulfanylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLYZQORDBVJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity of 2 Phenylsulfanyl Phenyl Methanamine
Chemical Transformations Involving the Amine Functionality
The primary amine functionality in [2-(Phenylsulfanyl)phenyl]methanamine is a key site of reactivity, serving as a potent nucleophile and a precursor for a variety of chemical transformations. Its reactions are fundamental to the synthesis of a diverse range of derivatives.
The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to readily react with various electrophiles, leading to the formation of new carbon-nitrogen and sulfur-nitrogen bonds. These reactions are crucial for synthesizing derivatives with modified properties.
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to yield secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of stable amide derivatives. For instance, acylation with acetyl chloride would yield N-{[2-(phenylsulfanyl)phenyl]methyl}acetamide. This transformation is analogous to the synthesis of N-[2-(phenylthio)phenyl]acetamides from related benzothiazole (B30560) precursors. researchgate.net
Sulfonylation: The amine reacts with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction is a common method for protecting amines or introducing sulfonyl groups to modulate biological activity. researchgate.net For example, reaction with p-toluenesulfonyl chloride would produce the corresponding N-tosylated derivative.
Table 1: Derivative Synthesis from the Amine Functionality
| Reaction Type | Electrophile Example | Product Class | General Reaction Conditions |
|---|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Polar Solvent |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Base (e.g., Pyridine or Et₃N), Aprotic Solvent |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |
Condensation reactions involving the primary amine are pivotal for constructing more complex molecular architectures, including imines (Schiff bases) and various heterocyclic systems.
The reaction of a primary amine with an aldehyde or ketone is a classic method for forming an imine, characterized by a carbon-nitrogen double bond. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, followed by dehydration. libretexts.orgredalyc.org The resulting imines are versatile intermediates themselves, capable of undergoing further transformations.
The strategic placement of the amine and phenylsulfanyl groups in an ortho relationship facilitates the synthesis of sulfur- and nitrogen-containing heterocycles. Through multi-step sequences, often initiated by a condensation reaction, the molecule can be induced to cyclize. For example, similar structures like 2-aminothiophenols are known to condense with carbonyl compounds to form benzothiazoles, highlighting the potential for intramolecular cyclization pathways. nih.gov
Table 2: Condensation and Heterocycle Formation
| Reactant | Intermediate/Product Class | Significance |
|---|---|---|
| Aldehydes (R-CHO) | Imine (Schiff Base) | Versatile synthetic intermediate for C-N bond formation. |
| Ketones (R-CO-R') | Imine (Schiff Base) | Key intermediate in dynamic covalent chemistry and synthesis. |
| α,β-Unsaturated Carbonyls | Heterocyclic Systems (e.g., Dihydropyridines) | Access to complex, fused ring systems via cyclocondensation. |
Stereoelectronic Influence of the Ortho-Phenylsulfanyl Group
The phenylsulfanyl group (-SPh) at the ortho position to the aminomethyl substituent exerts significant control over the molecule's reactivity, particularly in electrophilic aromatic substitution and intramolecular cyclization reactions.
In electrophilic aromatic substitution (EAS), existing substituents on the benzene (B151609) ring dictate the position of incoming electrophiles. libretexts.orgmasterorganicchemistry.com The phenylsulfanyl group is an ortho, para-directing group. chemistrysteps.com The sulfur atom's lone pairs can donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack of an electrophile. quora.comlibretexts.org This resonance stabilization is most effective when the electrophile adds to the positions ortho or para to the sulfur atom.
For this compound, the directing effects are as follows:
Phenylsulfanyl Group (-SPh): Directs incoming electrophiles to the positions ortho and para to the sulfur atom. The para position is occupied by the aminomethyl group. Therefore, it strongly directs substitution to the C6 position.
Aminomethyl Group (-CH₂NH₂): This group is considered weakly activating and is also an ortho, para-director. It directs incoming electrophiles to the C3 and C5 positions.
The proximity of the nucleophilic amine and the phenylsulfanyl group allows for intramolecular reactions to form fused heterocyclic systems. The sulfur atom can participate directly in these transformations. A notable example of such reactivity is the intramolecular ring-closing reaction of biaryl thioethers to produce dibenzothiophene (B1670422) sulfonium (B1226848) salts. nih.gov In a similar vein, derivatives of this compound could be precursors to tricyclic systems where the amine nitrogen attacks an activated carbon on the phenylsulfanyl ring or where the sulfur atom participates in a cyclization cascade.
Table 3: Potential Intramolecular Cyclization Reactions
| Reaction Type | Key Intermediate | Resulting Heterocycle |
|---|---|---|
| Pictet-Spengler type reaction | Imine formed from the amine | Tetrahydroisoquinoline analogue |
| Oxidative C-S/C-N coupling | Radical or cationic species | Fused Thiazine or Diazocine systems |
| Sulfonium salt formation/cyclization | Activated biaryl thioether derivative | Dibenzothiophene-like structures nih.gov |
Oxidation and Reduction Chemistry of the Sulfur Center
The divalent sulfur atom in the phenylsulfanyl group is susceptible to both oxidation and reduction, providing a pathway to modulate the electronic properties of the molecule.
Oxidation: The sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This stepwise oxidation allows for fine-tuning of the sulfur center's stereoelectronic properties. Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). The formation of related N-[2-(phenylsulfinyl)phenyl]acetamides demonstrates the accessibility of the sulfoxide oxidation state. researchgate.net The resulting sulfoxide group introduces a chiral center at the sulfur atom, while the sulfone group acts as a strong electron-withdrawing group.
Reduction: The sulfoxide and sulfone derivatives can be reduced back to the parent sulfide. A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule.
Table 4: Oxidation and Reduction of the Sulfur Center
| Transformation | Product | Typical Reagents | Key Feature |
|---|---|---|---|
| Sulfide → Sulfoxide | [2-(Phenylsulfinyl)phenyl]methanamine | H₂O₂; m-CPBA (1 equiv.) | Introduces a chiral center at sulfur. |
| Sulfoxide → Sulfone | [2-(Phenylsulfonyl)phenyl]methanamine | m-CPBA (>2 equiv.); KMnO₄ | Creates a strong electron-withdrawing group. |
| Sulfone → Sulfide | This compound | LiAlH₄; DIBAL-H | Restores the original sulfide functionality. |
| Sulfoxide → Sulfide | This compound | TFA/NaI; PCl₃ | Mild reduction back to the sulfide. |
Controlled Synthesis of Sulfoxide and Sulfone Analogues
The sulfur atom in this compound is susceptible to oxidation, allowing for the controlled and stepwise synthesis of its corresponding sulfoxide and sulfone analogues. This transformation is a fundamental reaction in organosulfur chemistry, enabling the modulation of the compound's electronic and steric properties. The oxidation state of the sulfur can be selectively controlled by the choice of oxidant and the stoichiometry of the reaction.
The initial oxidation to the sulfoxide, [2-(phenylsulfinyl)phenyl]methanamine, is typically achieved using one equivalent of a mild oxidizing agent. A documented method for a closely related derivative, N-[2-(phenylthio)phenyl]acetamide, involves the use of tert-butyl hydroperoxide (TBHP), which selectively oxidizes the sulfide to a sulfoxide without affecting other functional groups. researchgate.netlookchem.com This method highlights a controlled approach to achieving the first oxidation state. Other common reagents for this selective transformation include sodium periodate (B1199274) (NaIO₄) or a single equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
Further oxidation of the sulfoxide to the sulfone, [2-(phenylsulfonyl)phenyl]methanamine, requires more forcing conditions or a higher stoichiometry of the oxidizing agent. Typically, two or more equivalents of an oxidant like m-CPBA or hydrogen peroxide in acetic acid are employed to ensure complete conversion of the sulfide or sulfoxide to the sulfone. nih.gov The strong electron-withdrawing nature of the resulting sulfonyl group significantly alters the chemical properties of the molecule compared to the parent sulfide or the intermediate sulfoxide. The Davis reagent, a 2-(phenylsulfonyl)-3-phenyl-oxaziridine, is another efficient reagent for the oxidation of sulfur compounds and can be used to generate sulfones. researchgate.net
Table 1: Controlled Oxidation Reactions
| Starting Material | Reagent(s) | Product | Typical Conditions |
|---|---|---|---|
| This compound | m-CPBA (1 equiv.) | [2-(Phenylsulfinyl)phenyl]methanamine | DCM, 0 °C |
| This compound | H₂O₂ / Acetic Acid | [2-(Phenylsulfonyl)phenyl]methanamine | Reflux |
| [2-(Phenylsulfinyl)phenyl]methanamine | m-CPBA (>1 equiv.) or Oxone® | [2-(Phenylsulfonyl)phenyl]methanamine | DCM or MeOH/H₂O, rt |
Desulfurization and Hydrogenolysis Reactions
The carbon-sulfur bond in this compound can be cleaved through desulfurization reactions, a process that typically involves hydrogenolysis. The most common and effective reagent for this transformation is Raney Nickel, a fine-grained, porous nickel catalyst saturated with hydrogen. masterorganicchemistry.com This reaction, often called reductive desulfurization, replaces the C–S bond with a C–H bond, effectively removing the phenylsulfanyl group from the aromatic ring. organicreactions.org
When this compound is treated with Raney Nickel, the expected product is benzylamine (B48309). The reaction proceeds via the cleavage of both C–S bonds, with the sulfur atom being sequestered by the nickel catalyst and the carbon atoms being saturated by the hydrogen adsorbed on the catalyst surface. masterorganicchemistry.comresearchgate.net This reaction is synthetically useful for removing sulfur-containing auxiliaries or for simplifying complex molecules. The conditions for Raney Nickel desulfurization are typically mild, involving stirring the substrate with a slurry of the catalyst in a protic solvent like ethanol (B145695) at room temperature or with gentle heating. researchgate.net The versatility of this method allows for the desulfurization of sulfides, sulfoxides, and sulfones. organicreactions.orgelsevierpure.com
Table 2: Desulfurization of this compound
| Substrate | Reagent | Expected Product | Typical Solvent |
|---|---|---|---|
| This compound | Raney Nickel (Ni(H)) | Benzylamine | Ethanol |
Transition Metal-Catalyzed Reactions with this compound as a Substrate or Reagent
Palladium-Catalyzed C–N Cross-Coupling Reactions
This compound serves as an effective nucleophilic coupling partner in palladium-catalyzed carbon-nitrogen (C–N) bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgnih.govresearchgate.net As a primary benzylic amine, it can be readily coupled with a wide array of aryl halides (bromides, chlorides) and pseudohalides (triflates) to form N-aryl derivatives. libretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov
The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the aryl halide bond. libretexts.orgyoutube.com Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C–N bond and regenerates the Pd(0) catalyst. libretexts.org The efficiency of this process is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BINAP) often providing the best results. youtube.comresearchgate.net The use of this compound as the amine component allows for the synthesis of a diverse library of complex secondary amines.
Table 3: Representative Buchwald-Hartwig Amination with this compound
| Amine Reagent | Aryl Halide (Ar-X) | Catalyst System (Ex.) | Base (Ex.) | Product |
|---|---|---|---|---|
| This compound | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | N-(4-methylphenyl)-[2-(phenylsulfanyl)phenyl]methanamine |
| This compound | 1-Chloro-3-nitrobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | N-(3-nitrophenyl)-[2-(phenylsulfanyl)phenyl]methanamine |
| This compound | 2-Bromopyridine | Pd(OAc)₂ / BINAP | K₃PO₄ | N-(pyridin-2-yl)-[2-(phenylsulfanyl)phenyl]methanamine |
Ligand Design and Catalytic Applications of 2 Phenylsulfanyl Phenyl Methanamine Derivatives
Applications in Homogeneous and Heterogeneous Catalysis
Asymmetric Catalysis for Enantioselective Transformations
Asymmetric catalysis is a critical field in organic synthesis, focusing on the production of enantiomerically enriched compounds. This is often achieved through the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. A wide variety of ligands have been developed for enantioselective transformations, often featuring elements of chirality such as atropisomerism, chiral centers, or planar chirality. These ligands are crucial in reactions like hydrogenations, oxidations, and carbon-carbon bond-forming reactions to achieve high enantiomeric excess (ee).
C–C Bond Forming Reactions (e.g., Diels-Alder, Heck, Michael Additions)
Carbon-carbon bond forming reactions are fundamental in the construction of complex organic molecules.
Diels-Alder Reaction: This [4+2] cycloaddition reaction is a powerful tool for the synthesis of six-membered rings. Asymmetric versions of this reaction often employ chiral Lewis acid catalysts to control the stereochemistry of the newly formed chiral centers. The electronic nature of both the diene and the dienophile plays a crucial role in the reaction's feasibility and outcome.
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene, the Heck reaction is widely used for the synthesis of substituted alkenes. The choice of ligand is critical for the efficiency and selectivity of the catalyst.
Michael Addition: This reaction involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Asymmetric Michael additions can be catalyzed by chiral organocatalysts or metal complexes to produce enantiomerically enriched products.
Atom Transfer Radical Polymerization and Related Transformations
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. The process involves a reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically copper, complexed with ligands. Nitrogen-based ligands are commonly employed in these systems.
Olefin Metathesis and Cyclopropanation Reactions
Olefin Metathesis: This catalytic reaction involves the redistribution of alkene bonds and is a versatile method for the synthesis of various unsaturated compounds. Ruthenium-based catalysts, often featuring N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are widely used due to their high activity and functional group tolerance.
Cyclopropanation: The synthesis of cyclopropane (B1198618) rings can be achieved through the reaction of an alkene with a carbene or carbenoid species. This reaction is often catalyzed by transition metal complexes, such as those of rhodium, copper, or ruthenium, which can influence the stereoselectivity of the cyclopropane formation.
Advanced Spectroscopic and Structural Elucidation of 2 Phenylsulfanyl Phenyl Methanamine and Its Derivatives
Elucidation of Reaction Mechanisms and Kinetics
In-depth Studies of Transition States and Reactive Intermediates
Detailed computational and experimental studies to isolate and characterize transition states and reactive intermediates specifically for reactions involving "[2-(Phenylsulfanyl)phenyl]methanamine" are limited. However, general principles of amine and sulfide (B99878) chemistry allow for postulation of likely intermediates.
Electrochemical studies on aniline (B41778) derivatives indicate that oxidation reactions typically proceed through the formation of radical cations. mdpi.com For "this compound," a one-electron oxidation would likely generate an aminium radical cation. The stability and subsequent reaction pathway of this intermediate would be influenced by the electron-donating nature of the phenylsulfanyl group.
In potential cyclization reactions, nucleophilic attack from the nitrogen atom onto the phenyl ring of the phenylsulfanyl group could be envisioned, proceeding through a charged intermediate. frontiersin.org Similarly, reactions involving the sulfur atom could lead to sulfonium (B1226848) ion intermediates. The characterization of such transient species would require advanced techniques like flash photolysis or low-temperature spectroscopy.
Mechanistic Pathways of Cyclization, Rearrangement, and Redox Reactions
Cyclization Reactions: The structure of "this compound" is conducive to intramolecular cyclization, potentially leading to the formation of sulfur- and nitrogen-containing heterocyclic systems. Mechanistic investigations of similar compounds show that such cyclizations can be initiated by oxidation or deprotonation. rsc.org For instance, an intramolecular redox reaction could facilitate the formation of a new carbon-nitrogen bond, a key step in synthesizing complex heterocyclic structures. rsc.org
Rearrangement Reactions: Rearrangement reactions, such as the benzidine-like rearrangement, have been studied for related N-phenylhydrazines, offering a potential pathway for structural isomerization under acidic conditions. researchgate.net Although not directly applicable, these studies highlight the possibility of skeletal rearrangements in aromatic amines.
Redox Reactions: The amine and sulfide functionalities are both redox-active. The electrochemical oxidation of aliphatic amines and aniline derivatives has been shown to proceed via initial electron transfer to form radical intermediates, which can then undergo dimerization or react with nucleophiles. mdpi.com The presence of the sulfide group can influence the oxidation potential and the nature of the resulting products. The oxidation of the sulfide to a sulfoxide (B87167) or sulfone is a common transformation that would significantly alter the electronic properties and reactivity of the molecule.
Crystallographic Analysis for Conformation and Intermolecular Interactions
Crystallographic studies provide definitive information about the three-dimensional structure of molecules in the solid state, including conformational preferences and the nature of intermolecular forces that govern crystal packing.
Single Crystal X-ray Diffraction of Pure Compounds and Metal Complexes
The structure of N-phenyl-2-(phenylsulfanyl)acetamide, another related derivative, shows that the sulfanylbenzene group is nearly perpendicular to the plane containing the acetamide (B32628) and phenyl groups. nih.gov This orthogonal orientation is a recurring motif in similar structures. nih.gov
Table 1: Selected Crystallographic Data for 2-(Phenylsulfanyl)aniline
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁NS |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 17.7430 (7) |
| b (Å) | 37.3075 (19) |
| c (Å) | 6.1420 (2) |
| V (ų) | 4065.7 (3) |
| Z | 16 |
Data sourced from Mdluli et al. (2016). researchgate.net
The amine and sulfur atoms in "this compound" make it an excellent candidate for forming metal complexes. Studies on similar ligands show that they can coordinate to metal ions like Cu(II), Co(II), and Fe(II) to form complexes with geometries such as octahedral or tetrahedral. researchgate.netjocpr.com The coordination typically occurs through the nitrogen and, if sterically accessible, the sulfur atom, acting as a bidentate ligand.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Studies on derivatives of [1-(phenylsulfonyl)-1H-indol-2-yl]methanamine provide a model for the types of interactions that might stabilize the crystal structure of "this compound". nih.govnih.gov In these related structures, the crystal packing is dominated by a high percentage of H···H, O···H/H···O, and C···H/H···C contacts. nih.gov
Hirshfeld analysis reveals that H···H intermolecular contacts are predominant, followed by contacts involving heteroatoms. nih.gov For instance, in N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, H···H contacts account for 48.8% of the Hirshfeld surface, while O···H/H···O and C···H/H···C contacts contribute 22.4% and 21.7%, respectively. nih.gov Weaker C–H···π interactions and slipped π–π stacking interactions also play a role in stabilizing the crystal lattice. nih.govnih.gov These findings suggest that the crystal packing of "this compound" would likely be governed by a network of weak hydrogen bonds and van der Waals forces.
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Methanamine Derivative *
| Contact Type | Contribution (%) |
|---|---|
| H···H | 48.8 |
| O···H/H···O | 22.4 |
| C···H/H···C | 21.7 |
| Other | 7.1 |
*Data for N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, from Acta Crystallographica Section E. nih.gov
Computational Chemistry and Theoretical Studies of 2 Phenylsulfanyl Phenyl Methanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are used to determine optimized geometries, molecular energies, and a host of electronic properties by modeling the electron density of a system. mostwiedzy.pl For a molecule like [2-(Phenylsulfanyl)phenyl]methanamine, DFT can elucidate the fundamental aspects of its chemical nature.
DFT calculations are employed to find the lowest energy conformation of this compound. The geometry optimization process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. In similar structures like 2-(phenylsulfanyl)aniline, studies have shown a significantly skewed conformation between the two phenyl rings, with a dihedral angle of approximately 81.3°. researchgate.net A similar non-planar arrangement would be expected for this compound due to steric hindrance and electronic repulsion involving the sulfur lone pairs and the aminomethyl group.
The electronic structure is further described by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich sulfur atom and the phenyl ring attached to it, whereas the LUMO may be distributed across the aromatic systems.
Energetic properties such as total energy, enthalpy, and Gibbs free energy can be calculated to assess the molecule's thermodynamic stability. These calculations are foundational for understanding reaction mechanisms and equilibria involving the compound.
Table 1: Representative DFT-Calculated Properties for this compound (Note: These are illustrative values typical for such a molecule, as specific published data for this exact compound is limited.)
| Property | Representative Value | Description |
|---|---|---|
| Total Energy | -898.5 Hartree | The total electronic and nuclear energy of the molecule at its optimized geometry. |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -0.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
DFT is a powerful tool for predicting where a molecule is most likely to react. Reactivity descriptors, derived from the principles of conceptual DFT, help in understanding and forecasting chemical behavior. Local reactivity indicators such as Fukui functions or mapping of the electrostatic potential (ESP) onto the electron density surface can identify specific atoms or regions susceptible to electrophilic or nucleophilic attack. nih.govnih.gov
For this compound, the nitrogen atom of the aminomethyl group, with its lone pair of electrons, is a primary site for protonation and electrophilic attack. The sulfur atom also possesses lone pairs, making it another potential nucleophilic center. The aromatic rings can undergo electrophilic substitution, and calculations of condensed Fukui functions or local softness can predict the most favorable positions (ortho, meta, para) for such reactions. nih.gov Spin density distribution analysis can further explain regioselectivity in reactions involving radical intermediates. chemrxiv.org
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations provide a static picture of the molecule at its energy minimum, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of the molecule over time at a given temperature. mdpi.commdpi.com By simulating the atomic motions according to the principles of classical mechanics, MD can identify the most populated conformations and the energy barriers between them. researchgate.net
Key dihedral angles to monitor in an MD simulation would include the C-C-S-C and C-S-C-C torsions, which define the relative orientation of the two phenyl rings, as well as the C-C-N torsion of the aminomethyl side chain. The results of such simulations can be presented as a population distribution of different conformers (e.g., gauche, anti), providing insight into the molecule's average shape and flexibility in solution, which is crucial for understanding its interactions with other molecules. nih.gov
Computational Modeling of Ligand-Metal Interactions and Catalytic Cycles
The presence of both a soft donor (sulfur) and a hard donor (nitrogen) makes this compound an excellent candidate as a bidentate ligand (an S,N-ligand) for transition metals. Computational modeling, often using DFT, can be used to study the structure, bonding, and stability of metal complexes formed with this ligand. nih.gov
These models can predict the preferred coordination geometry (e.g., square planar, tetrahedral) and calculate important parameters like metal-ligand bond lengths (M-S and M-N) and binding energies. nih.govmdpi.com The Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the ligand and the metal, providing a detailed picture of the coordination bond.
Furthermore, these computational methods are invaluable for elucidating the mechanisms of catalytic cycles where such complexes act as catalysts. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway, identify the rate-determining step, and understand how the ligand's structure influences the catalyst's efficiency and selectivity.
Table 2: Hypothetical DFT Parameters for a Palladium(II) Complex with this compound (Note: These values are illustrative for a potential complex, as specific published data is limited.)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Pd-N Bond Length | 2.05 Å | The distance between the palladium center and the coordinated nitrogen atom. |
| Pd-S Bond Length | 2.30 Å | The distance between the palladium center and the coordinated sulfur atom. |
| Ligand Binding Energy | -35 kcal/mol | The energy released upon formation of the complex, indicating its thermodynamic stability. |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (excluding biological activity, focus on molecular descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with a specific property or activity. ufv.br For derivatives of this compound, QSAR models can be developed to predict physicochemical properties like solubility, melting point, or chromatographic retention time, based on a set of calculated molecular descriptors. researchgate.netnih.gov
The first step in a QSAR study is to generate a library of derivatives by modifying the parent structure. For each derivative, a wide range of molecular descriptors are calculated. These descriptors fall into several categories:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). researchgate.net
Physicochemical descriptors: Related to properties like lipophilicity (LogP) and polarizability (molar refractivity).
Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that links a selection of these descriptors to the property of interest. nih.gov Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives, guiding experimental efforts toward molecules with desired characteristics.
Table 3: Common Molecular Descriptors for QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Describes electron distribution, polarizability, and frontier orbital reactivity. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Relates to molecular size, shape, and branching. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which influences solubility and phase partitioning. |
| Surface Properties | Polar Surface Area (PSA) | Quantifies the surface area contributed by polar atoms; related to intermolecular interactions. |
Future Directions and Emerging Research Avenues for 2 Phenylsulfanyl Phenyl Methanamine
The unique structural architecture of [2-(Phenylsulfanyl)phenyl]methanamine, which combines a diaryl sulfide (B99878) scaffold with a reactive methanamine group in a sterically defined ortho-position, presents a fertile ground for future chemical research. Emerging research is anticipated to focus on refining its synthesis, exploring its catalytic potential, and leveraging its distinct properties in broader scientific applications.
Q & A
Q. What are the common synthetic routes for [2-(Phenylsulfanyl)phenyl]methanamine, and how can yield and purity be optimized?
Synthesis typically involves multi-step strategies, such as:
- Nucleophilic substitution : Reacting 2-fluorobenzonitrile with thiophenol to introduce the phenylsulfanyl group, followed by reduction of the nitrile to the amine using LiAlH4 or catalytic hydrogenation .
- Protection-deprotection strategies : Employing Boc or Fmoc groups to protect the amine during sulfanyl group installation, ensuring regioselectivity .
Optimization : Use continuous flow reactors to enhance reaction efficiency and reduce by-products . Monitor intermediates via TLC or HPLC, and purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : and NMR to verify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.8–2.5 ppm) .
- Purity assessment : High-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., [M+H] at m/z 230.0841) .
- Crystallography : X-ray diffraction to resolve hydrogen-bonding patterns (e.g., N–H···S interactions) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Antimicrobial screening : Broth microdilution assays against S. aureus (MIC ≤ 16 µg/mL) and C. albicans .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via spectrophotometric assays .
- Cytotoxicity : MTT assays on HEK-293 cells to establish IC values .
Advanced Research Questions
Q. How does the phenylsulfanyl moiety influence interactions with biological targets?
The sulfur atom in the sulfanyl group participates in:
- Hydrogen bonding : Stabilizes enzyme-inhibitor complexes (e.g., N–H···S interactions in COX-2 binding pockets) .
- Hydrophobic interactions : The phenyl group enhances binding to aromatic residues (e.g., Tyr385 in COX-2) .
Methodological approach :- Perform molecular docking (AutoDock Vina) with crystal structures (PDB: 1CX2 for COX-2) .
- Validate via site-directed mutagenesis (e.g., replacing Tyr385 with Ala reduces binding affinity) .
Q. How can contradictory data in synthesis yields be resolved?
Discrepancies in yields (e.g., 26–36% in similar benzylamine syntheses ) arise from:
- Reaction conditions : Temperature sensitivity (e.g., >60°C promotes side reactions).
- Purification challenges : Amine hygroscopicity leads to losses during solvent evaporation.
Resolution :
Q. What computational tools predict the pharmacokinetic profile of this compound?
- ADMET prediction : SwissADME for bioavailability (TPSA >60 Å suggests poor blood-brain barrier penetration) .
- Metabolism : CYP450 isoform screening (CYP3A4/2D6) via docking to identify potential metabolites .
- Toxicity : ProTox-II to estimate hepatotoxicity (probability score <0.5 indicates low risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
